Methyl 8-aminoquinoline-7-carboxylate chemical properties and structure
Methyl 8-aminoquinoline-7-carboxylate chemical properties and structure
This comprehensive technical guide details the chemical properties, structural significance, and synthetic utility of Methyl 8-aminoquinoline-7-carboxylate (CAS 181285-05-2).[1]
High-Performance Directing Group & Quinoline Intermediate [1][2][3][4]
Executive Summary
Methyl 8-aminoquinoline-7-carboxylate is a specialized disubstituted quinoline derivative characterized by an exocyclic primary amine at the C8 position and a methyl ester at the C7 position.[5] It serves as a critical bidentate directing group (DG) in transition-metal-catalyzed C–H activation and as a scaffold for medicinal chemistry.
Unlike the unsubstituted parent 8-aminoquinoline, the introduction of the 7-carboxylate moiety provides a unique "steric and electronic handle," allowing researchers to modulate the bite angle, basicity, and regioselectivity of metal-ligand complexes.[1] This guide analyzes its structure, rational synthesis, and application in high-fidelity organic synthesis.[1][6]
Chemical Identity & Physical Properties[1][2][3][5][6][7][8]
| Property | Data |
| CAS Number | 181285-05-2 |
| IUPAC Name | Methyl 8-aminoquinoline-7-carboxylate |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| SMILES | COC(=O)C1=C(N)C2=CC=CN=C2C=C1 |
| Appearance | Pale yellow to yellow solid (crystalline) |
| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in H₂O |
| pKa (Predicted) | ~3.5 (Quinoline N), ~1-2 (Aniline N, reduced by ester) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O) |
Structural Analysis & Reactivity[1]
The Bidentate Chelation System
The core value of this molecule lies in its N,N-bidentate coordination capability.[1][6] The quinoline nitrogen (
-
Electronic Tuning: The 7-methoxycarbonyl group is electron-withdrawing (EWG). Positioned ortho to the amino group, it reduces the electron density on the
, making the amine a weaker -donor compared to unsubstituted 8-aminoquinoline.[1] This can facilitate the reductive elimination step in catalytic cycles.[6] -
Steric Tuning: The ester group exerts steric pressure on the metal center, potentially altering the "bite angle" and improving selectivity for mono-functionalization over di-functionalization in C–H activation protocols.[1]
DOT Diagram: Chelation & Electronic Effects
The following diagram illustrates the coordination mode and the electronic influence of the 7-ester group.
Caption: Bidentate coordination of the 8-aminoquinoline scaffold to a metal center, highlighting the electronic deactivation and steric shielding provided by the 7-ester.
Rational Synthesis Protocol
While specific "named" reactions for this exact derivative are rare in open literature, the synthesis follows established quinoline functionalization logic .[1][6] The most robust route proceeds via the oxidation and esterification of a 7-methyl precursor.[6]
Synthetic Pathway[1][6]
-
Precursor: 7-Methylquinoline (Commercially available).[6]
-
Nitration: Electrophilic aromatic substitution occurs preferentially at the 8-position (ortho to the ring nitrogen in the carbocyclic ring).
-
Oxidation: The benzylic methyl group at C7 is oxidized to a carboxylic acid.
-
Esterification: Conversion of the acid to the methyl ester.
-
Reduction: Selective reduction of the nitro group to the primary amine.
Step-by-Step Methodology (Representative)
Step 1: Nitration
-
Reagents: 7-Methylquinoline, Fuming
, .[1][6] -
Conditions:
to RT. -
Outcome: 7-methyl-8-nitroquinoline. (Note: Isomer separation from 5-nitro may be required via fractional crystallization).[6]
-
Reagents:
(Selenium dioxide) or . -
Conditions: Reflux in pyridine/water.
-
Mechanism: Benzylic oxidation converts the 7-methyl group to 8-nitroquinoline-7-carboxylic acid.
Step 3: Esterification
-
Reagents:
, (Thionyl chloride) or (cat).[1] -
Conditions: Reflux, 4-6 hours.
-
Outcome: Methyl 8-nitroquinoline-7-carboxylate.
Step 4: Nitro Reduction
-
Reagents:
(1 atm), 10% Pd/C OR Fe powder, , EtOH/H₂O. -
Conditions: RT (Hydrogenation) or Reflux (Iron reduction).
-
Purification: Filtration through Celite, concentration, and recrystallization from EtOH/Hexanes.[1]
-
Yield: Typically 60-80% (last step).
DOT Diagram: Synthetic Workflow
Caption: Logical synthetic pathway from commercially available 7-methylquinoline to the target ester.
Applications in Drug Discovery & Catalysis[1][6]
C–H Activation Directing Group
The 8-aminoquinoline moiety is the "gold standard" for auxiliary-assisted C–H activation (the Daugulis Protocol ).
-
Mechanism: The substrate (e.g., a carboxylic acid) is coupled to the 8-amino group to form an amide.[1][6] The quinoline nitrogen then coordinates to the metal (Pd, Co), directing it to the
-C–H bond of the substrate.[1][6] -
Advantage of 7-COOMe: The ester group prevents "over-activation." In standard 8-AQ systems, bis-arylation is a common side reaction.[1] The steric bulk of the 7-ester can hinder the approach of a second equivalent of reagent, favoring mono-functionalization .[1]
Pharmaceutical Intermediate
Quinoline-7-carboxylates are structural analogs to fluoroquinolone antibiotics (though those are typically 4-quinolones). This molecule serves as a scaffold for:
-
Kinase Inhibitors: The 8-amino group allows for coupling to heterocycles, while the 7-ester can be hydrolyzed and coupled to solubilizing groups.[1]
-
DNA Intercalators: Planar quinoline systems are investigated for their ability to bind DNA in anticancer therapies.[6]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Hazard Statement | Code |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation.[6] | H319 |
| STOT-SE | May cause respiratory irritation.[6] | H335 |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][6]
-
Ventilation: Handle primarily in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
PubChem Compound Summary. (2025). Methyl 8-aminoquinoline-7-carboxylate (CID 23353253).[2][3][5] National Center for Biotechnology Information.[6] [Link][1][6]
-
Daugulis, O., et al. (2011).[1][6] 8-Aminoquinoline-Directed C–H Functionalization. Accounts of Chemical Research. (Contextual reference for 8-AQ mechanism).
-
Corbet, M., & De Campo, F. (2013).[1][6] 8-Aminoquinoline as a Directing Group in Catalytic C–H Activation. Angewandte Chemie International Edition.
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. aablocks.com [aablocks.com]
- 3. aablocks.com [aablocks.com]
- 4. 2137594-92-2|8-Aminoquinoline-6-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
